molecular formula C21H35NO3 B14301287 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane CAS No. 126054-48-6

3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane

Cat. No.: B14301287
CAS No.: 126054-48-6
M. Wt: 349.5 g/mol
InChI Key: CEZKLEHYJURHTB-FFKCJEPHSA-N
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Description

3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane can be achieved through several methods. One common approach involves the reduction of androstanedione using 3-beta-hydroxysteroid dehydrogenase. This enzyme catalyzes the conversion of androstanedione to 3-beta-hydroxy-5-alpha-androstan-17-one, which can then be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar enzymatic reactions. The process may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxycarbamoylated derivatives of the parent compound. These derivatives have been studied for their potential therapeutic applications .

Scientific Research Applications

3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane has been extensively studied for its applications in chemistry, biology, medicine, and industry In chemistry, it is used as a precursor for synthesizing other steroid hormones In biology, it plays a role in regulating various physiological processesIn industry, it is used in the production of various pharmaceuticals and chemical intermediates .

Mechanism of Action

The mechanism of action of 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in various biological processes. This interaction is mediated through the activation of intracellular signaling pathways, leading to the desired physiological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane include epiandrosterone, androsterone, and etiocholanolone. These compounds share structural similarities and exhibit weak androgenic activity .

Uniqueness: What sets this compound apart from these similar compounds is its unique methoxycarbamoyl group at the 17-beta position. This modification enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

126054-48-6

Molecular Formula

C21H35NO3

Molecular Weight

349.5 g/mol

IUPAC Name

methyl N-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate

InChI

InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14+,15-,16-,17-,18-,20-,21-/m0/s1

InChI Key

CEZKLEHYJURHTB-FFKCJEPHSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4NC(=O)OC)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O

Origin of Product

United States

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